
O,O'-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl) dimethanesulfonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O’-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl) dimethanesulfonothioate is a complex organic compound belonging to the class of dialkyl ethers. This compound is characterized by its unique structure, which includes multiple ether linkages and sulfonothioate groups. It is primarily used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O,O’-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl) dimethanesulfonothioate typically involves the reaction of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonothioate groups. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of O,O’-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl) dimethanesulfonothioate on a large scale.
Chemical Reactions Analysis
Types of Reactions
O,O’-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl) dimethanesulfonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonothioate groups to thiol groups.
Substitution: Nucleophilic substitution reactions can replace the sulfonothioate groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
O,O’-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl) dimethanesulfonothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers.
Mechanism of Action
The mechanism of action of O,O’-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl) dimethanesulfonothioate involves its interaction with specific molecular targets. The compound can form stable complexes with proteins and enzymes, thereby modulating their activity. The ether linkages and sulfonothioate groups play a crucial role in these interactions, allowing the compound to bind selectively to its targets. This binding can alter the conformation and function of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,6,9,12,15-Pentaoxaheptadecane-1,17-diol: A precursor in the synthesis of the target compound.
Hexaethylene glycol: Another compound with multiple ether linkages but lacking the sulfonothioate groups.
Polyethylene glycol: Widely used in various applications but differs in its molecular structure and functional groups.
Uniqueness
O,O’-(3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl) dimethanesulfonothioate is unique due to its combination of ether linkages and sulfonothioate groups. This unique structure imparts distinctive chemical properties, making it valuable in specific scientific research applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C14H30O9S4 |
|---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
methyl-[2-[2-[2-[2-[2-(2-methylsulfonothioyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C14H30O9S4/c1-26(15,24)22-13-11-20-9-7-18-5-3-17-4-6-19-8-10-21-12-14-23-27(2,16)25/h3-14H2,1-2H3 |
InChI Key |
JGPVARKPHCKKFC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=S)OCCOCCOCCOCCOCCOCCOS(=O)(=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


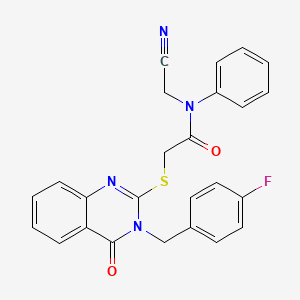
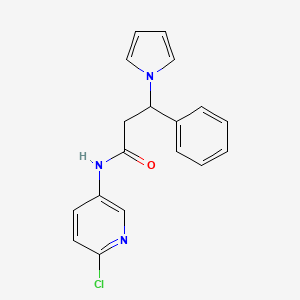

![4-[acetyl(methyl)amino]-1-(carboxymethyl)-4H-1,2,4-triazol-1-ium](/img/structure/B15282076.png)
![3-[(Methylsulfanyl)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282080.png)

![6-(2-Furyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282100.png)
![1-(4-Fluorophenyl)-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B15282111.png)
![N-{5-amino-2-[(4-fluorobenzyl)oxy]-3-methylphenyl}acetamide](/img/structure/B15282119.png)
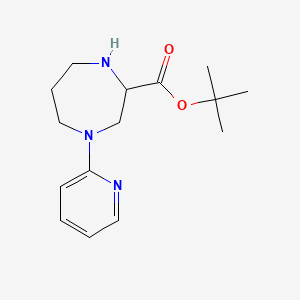
![6-amino-9-[2-(4-methoxyphenoxy)ethyl]-9H-purine-8-thiol](/img/structure/B15282138.png)
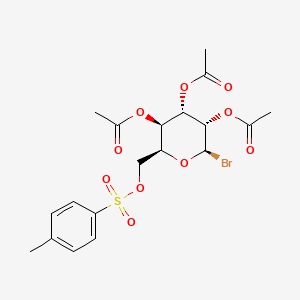
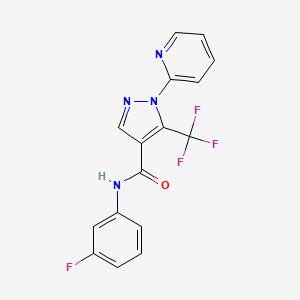
![N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-fluorobenzamide](/img/structure/B15282153.png)
